Product packaging for 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole(Cat. No.:)

1-(4-(methylsulfonyl)phenyl)-1H-pyrrole

Cat. No.: B10839445
M. Wt: 221.28 g/mol
InChI Key: NIVLUABJSRHBFE-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole is a chemical compound of interest in organic and medicinal chemistry research. It features a pyrrole ring system, a privileged scaffold in drug discovery, linked to a 4-(methylsulfonyl)phenyl group. This structural motif is found in advanced intermediates for developing novel therapeutic agents. Pyrrole-based frameworks are prominently investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as lead compounds in antituberculosis research, exemplified by candidates like BM212 . The methylsulfonyl group is a key pharmacophore known to enhance binding affinity and metabolic stability in bioactive molecules. This reagent serves as a versatile building block for synthesizing diverse libraries of pyrrole derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery campaigns . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B10839445 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)pyrrole

InChI

InChI=1S/C11H11NO2S/c1-15(13,14)11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3

InChI Key

NIVLUABJSRHBFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole Core

Paal-Knorr Condensation Approaches and Analogous Cyclization Reactions

The Paal-Knorr pyrrole (B145914) synthesis is a cornerstone method for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org To synthesize this compound, this reaction employs 4-(methylsulfonyl)aniline (B1202210) as the primary amine and a 1,4-dicarbonyl compound, typically succinaldehyde (B1195056) or a stable equivalent. wikipedia.orgyoutube.com

The reaction proceeds via the formation of a hemiaminal upon the initial attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org Acetic acid is a commonly used catalyst to facilitate the condensation. researchgate.net

A practical and often higher-yielding alternative to the direct use of the unstable succinaldehyde is the employment of 2,5-dimethoxytetrahydrofuran (B146720). This acetal (B89532) serves as a stable precursor that hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl moiety. organic-chemistry.org Modern variations of the Paal-Knorr synthesis focus on milder reaction conditions, including the use of Lewis acids like iron(III) chloride in water, or even catalyst- and solvent-free conditions at room temperature, enhancing the method's functional group tolerance and environmental friendliness. organic-chemistry.orgalfa-chemistry.com

Table 1: Representative Conditions for Paal-Knorr Pyrrole Synthesis

Dicarbonyl SourceAmineCatalyst/ConditionsNotes
Succinaldehyde4-(methylsulfonyl)anilineAcetic acid, heatClassical approach; succinaldehyde can be unstable. organic-chemistry.org
2,5-Dimethoxytetrahydrofuran4-(methylsulfonyl)anilineIron(III) chloride, waterMild, practical, and economical conditions. organic-chemistry.org
1,4-DiketonePrimary Aromatic AmineMicrowave irradiationCan reduce reaction times significantly. alfa-chemistry.com
1,4-DiketonePrimary Aromatic AmineIonic Liquid ([BMIm]BF4)Room temperature, no acid catalyst required. alfa-chemistry.com

Intermolecular Aza-Wittig Reactions for N-Substituted Pyrrole Formation

The aza-Wittig reaction provides a powerful route for the formation of imines and nitrogen-containing heterocycles. wikipedia.org It involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl compound. mdpi.com Iminophosphoranes are typically generated in situ from the reaction of an organic azide (B81097) with a phosphine (B1218219), such as triphenylphosphine (B44618), through the Staudinger reaction, which releases nitrogen gas as a driving force. youtube.com

For the synthesis of N-substituted pyrroles, an intermolecular reaction can be designed. A plausible pathway to this compound would involve the reaction of a γ-azido ketone with triphenylphosphine. The initially formed iminophosphorane would then undergo an intramolecular aza-Wittig reaction, where the ylide attacks the ketone carbonyl. This cyclization forms a five-membered ring intermediate which, after elimination of triphenylphosphine oxide, yields a dihydropyrrole. Subsequent aromatization would lead to the final N-aryl pyrrole product. This strategy is particularly useful for constructing fused N-heterocyclic systems. wikipedia.orgyoutube.com

Van Leusen Pyrrole Synthesis for Substituted Pyrroles

The Van Leusen pyrrole synthesis is a versatile method for creating substituted pyrroles, typically utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This reaction generally proceeds via a [3+2] cycloaddition between TosMIC and a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, under basic conditions. nih.gov

The process begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base (e.g., NaH). The resulting carbanion then acts as a nucleophile, attacking the Michael acceptor. This is followed by an intramolecular cyclization and subsequent elimination of the p-toluenesulfinate group to form the pyrrole ring. nih.govmdpi.com This classical approach typically yields pyrroles that are unsubstituted at the nitrogen and C2/C5 positions. researchgate.net

To obtain the target compound, this compound, a two-step approach would be necessary. First, the Van Leusen synthesis would be employed to construct the parent pyrrole ring. Following its formation and isolation, the pyrrole would undergo an N-arylation reaction with a suitable 4-(methylsulfonyl)phenyl electrophile, such as 4-bromophenyl methyl sulfone, under catalytic conditions (see section 2.1.5).

Multicomponent Reaction Protocols utilizing α-Hydroxyketones and Anilines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, adhering to principles of atom economy and green chemistry. rsc.org A selective one-pot, three-component reaction has been reported for the synthesis of N-substituted, functionalized pyrroles from α-hydroxyketones, primary amines, and oxoacetonitriles. nih.gov

To apply this to the synthesis of a derivative of the target compound, an α-hydroxyketone, 4-(methylsulfonyl)aniline, and an oxoacetonitrile (like benzoylacetonitrile) would be reacted, typically in ethanol (B145695) with acetic acid as a catalyst. nih.gov The proposed mechanism involves the initial formation of an imine from the α-hydroxyketone and the aniline (B41778). This intermediate then reacts with the oxoacetonitrile to form an enaminone, which subsequently cyclizes and dehydrates to afford the highly substituted N-aryl pyrrole. nih.gov This method provides a rapid and practical entry to complex pyrrole scaffolds.

Advanced Catalytic Methods in Pyrrole Synthesis

Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, offer a direct and powerful approach to forming the N-aryl bond. The N-arylation of pyrrole itself with an aryl halide is a common strategy. Copper- and palladium-catalyzed systems are the most prevalent for this transformation.

The copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be performed by coupling pyrrole with an aryl halide, such as 4-iodophenyl methyl sulfone or 4-bromophenyl methyl sulfone. organic-chemistry.org Typical conditions involve using a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or K₃PO₄), and a diamine ligand in a high-boiling solvent like DMF or dioxane at elevated temperatures. organic-chemistry.orgamazonaws.com

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative, often milder, route. This reaction couples pyrrole with an aryl bromide or chloride in the presence of a palladium catalyst (e.g., [Pd(allyl)Cl]₂), a specialized phosphine ligand (e.g., t-BuXPhos), and a base. organic-chemistry.org These catalytic methods are highly versatile and tolerate a wide range of functional groups on both coupling partners, making them a robust choice for the synthesis of this compound.

Table 2: Catalytic N-Arylation of Pyrrole

Aryl HalideCatalyst SystemBaseSolventTemperature
4-Iodoaryl/4-BromoarylCuI / Diamine LigandK₂CO₃Dioxane / DMF110 °C
4-Bromoaryl/4-Chloroaryl[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBu2-MeTHF80 °C

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key starting materials.

4-(methylsulfonyl)aniline: This crucial primary amine is a common intermediate. A standard laboratory synthesis involves the catalytic hydrogenation of 1-methanesulfonyl-4-nitrobenzene. The reaction is typically carried out using palladium on carbon (10% Pd-C) as the catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. An alternative route starts from 4-toluenesulfonyl chloride, which is reduced to sodium 4-methylbenzenesulfinate (B2793641) and then methylated with chloromethane (B1201357) in a one-pot process. google.com

1,4-Dicarbonyl Compounds: For the Paal-Knorr synthesis, succinaldehyde is the required dicarbonyl. Due to its instability and tendency to polymerize, it is often generated in situ from more stable precursors. orgsyn.org The acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran is the most common and practical method for this purpose. organic-chemistry.orgorgsyn.org The hydrolysis yields succinaldehyde, which is immediately consumed in the condensation reaction with the amine. youtube.com

Aryl Halides for Catalytic Coupling: For the catalytic N-arylation methods, an activated aryl precursor is required. 4-Bromophenyl methyl sulfone or 4-iodophenyl methyl sulfone are suitable substrates. The synthesis of p-nitrobenzenesulfonyl chloride, a related precursor, can be achieved from p-nitrophenyl dimethyl sulfide (B99878) and sulfuryl chloride or through a multi-step process starting from Na₂S, sulfur, and 4-nitrochlorobenzene. google.com Subsequent conversion to the methyl sulfone and manipulation of the nitro group would be required.

Post-Synthetic Modifications and Functionalization of this compound and its Derivatives

Introduction and Modification of Peripheral Substituents on the Pyrrole and Phenyl Rings

The introduction and subsequent modification of substituents on both the pyrrole and phenyl rings of this compound are pivotal for modulating its chemical and physical properties. These modifications are typically achieved through a variety of synthetic methodologies, including electrophilic aromatic substitution and the use of pre-functionalized starting materials. The reactivity of the molecule is dictated by the electronic nature of its constituent rings: the electron-rich pyrrole ring and the electron-deficient phenyl ring, which is influenced by the strongly withdrawing methylsulfonyl group.

Functionalization of the Pyrrole Ring

The pyrrole ring in N-substituted pyrroles is highly activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons increases the electron density of the ring, making it more reactive than benzene. pearson.comonlineorganicchemistrytutor.com

Electrophilic Substitution:

Electrophilic substitution on the pyrrole ring of this compound is expected to occur predominantly at the C-2 and C-5 positions. This regioselectivity is due to the greater stabilization of the cationic intermediate (arenium ion) when the electrophile attacks at these positions, as the positive charge can be delocalized over more atoms, including the nitrogen. onlineorganicchemistrytutor.comaklectures.com If the C-2 and C-5 positions are occupied, substitution may occur at the C-3 and C-4 positions.

Common electrophilic substitution reactions applicable to the pyrrole ring include:

Halogenation: Bromination and chlorination can be achieved using mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄).

Nitration: Nitration of pyrroles requires mild conditions to avoid polymerization or degradation of the electron-rich ring. Reagents like nitric acid in acetic anhydride (B1165640) are often employed. For more complex systems, milder nitrating agents may be necessary. nih.gov

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the pyrrole ring. Due to the high reactivity of pyrrole, milder Lewis acids or conditions are often sufficient. pearson.com Interestingly, for N-sulfonylated pyrroles, the regioselectivity of acylation can be directed towards the C-3 position under specific Friedel-Crafts conditions, which involves the formation of an organoaluminum intermediate. nih.gov

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for introducing a formyl group at the C-2 position of pyrroles.

The table below summarizes potential electrophilic substitution reactions on the pyrrole ring of this compound.

ReactionReagents and ConditionsExpected Major Product
BrominationN-Bromosuccinimide (NBS), THF2-Bromo-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
NitrationHNO₃, Acetic Anhydride2-Nitro-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
AcylationAcetyl chloride, AlCl₃ (mild)2-Acetyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
FormylationPOCl₃, DMFThis compound-2-carbaldehyde

Functionalization of the Phenyl Ring

The phenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃). This group is a meta-director, meaning that electrophilic attack will preferentially occur at the positions meta to the sulfonyl group (C-3 and C-5).

Electrophilic Substitution:

Introducing substituents onto the phenyl ring often requires forcing conditions due to its deactivation.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group will be directed to the meta position.

Halogenation: Halogenation, such as bromination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

An alternative and often more effective strategy for obtaining substituted phenyl-pyrroles is to start with a pre-functionalized aniline derivative. For instance, a substituted 4-bromoaniline (B143363) can be used in a Clauson-Kaas or Paal-Knorr pyrrole synthesis, followed by oxidation of the bromo-substituent to a sulfonyl group or other desired modifications. A study on the synthesis of p-substituted N-phenylpyrroles utilized a modified Clauson-Kaas method starting from various p-substituted anilines. arkat-usa.org

The table below outlines potential electrophilic substitution reactions on the phenyl ring.

ReactionReagents and ConditionsExpected Major Product
NitrationConc. HNO₃, Conc. H₂SO₄1-(3-Nitro-4-(methylsulfonyl)phenyl)-1H-pyrrole
BrominationBr₂, FeBr₃1-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-pyrrole

Modification of Peripheral Substituents

Once substituents have been introduced onto either ring, they can be further modified to create a diverse range of derivatives.

Modifications on the Pyrrole Ring:

Reduction of Nitro Groups: A nitro group on the pyrrole ring can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Oxidation of Alkyl Groups: Alkyl substituents on the pyrrole ring can be oxidized to carboxylic acids using strong oxidizing agents.

Wittig Reaction: A formyl group can be converted to an alkene via the Wittig reaction.

Modifications on the Phenyl Ring:

Reduction of Nitro Groups: Similar to the pyrrole ring, a nitro group on the phenyl ring can be reduced to an amino group. This amino group can then serve as a handle for further functionalization, such as diazotization followed by Sandmeyer reactions. A synthetic protocol for meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins involved the reduction of a nitro group on a phenyl ring in the presence of NiCl₂/NaBH₄. nih.gov

Nucleophilic Aromatic Substitution: The presence of the strongly deactivating sulfonyl group and a nitro group ortho or para to a leaving group (like a halogen) on the phenyl ring can facilitate nucleophilic aromatic substitution (SₙAr) reactions.

The following table provides examples of substituent modifications.

Starting MaterialReagents and ConditionsProduct
2-Nitro-1-(4-(methylsulfonyl)phenyl)-1H-pyrroleSnCl₂, HCl2-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
This compound-2-carbaldehydePh₃P=CH₂, THF2-Vinyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
1-(3-Nitro-4-(methylsulfonyl)phenyl)-1H-pyrroleH₂, Pd/C1-(3-Amino-4-(methylsulfonyl)phenyl)-1H-pyrrole

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole molecule can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl ring appear as a multiplet in the range of δ 7.21–7.40 ppm. chemicalbook.com The protons on the pyrrole (B145914) ring are also observed in the aromatic region, with distinct signals for the protons at different positions. The protons at the 2 and 5 positions of the pyrrole ring typically appear around δ 7.07–7.08 ppm, while the protons at the 3 and 4 positions are found at approximately δ 6.33–6.35 ppm. chemicalbook.com The methyl group of the methylsulfonyl substituent gives rise to a characteristic singlet peak at around δ 2.42 ppm. amazonaws.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Phenyl H7.21–7.40Multiplet
Pyrrole H-2, H-57.07–7.08Triplet
Pyrrole H-3, H-46.33–6.35Triplet
Methyl (CH₃)2.42Singlet

Data presented is a compilation from various sources and typical representations.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the phenyl ring exhibit signals in the aromatic region, typically between δ 125 and 140 ppm. amazonaws.com The carbons of the pyrrole ring also resonate in this region, with the carbons at positions 2 and 5 appearing at approximately δ 117.2 ppm and the carbons at positions 3 and 4 at around δ 107.9 ppm. rsc.org The carbon atom of the methyl group in the methylsulfonyl substituent is observed at a much higher field, typically around δ 21.3 ppm. amazonaws.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Phenyl C125–140
Pyrrole C-2, C-5~117.2
Pyrrole C-3, C-4~107.9
Methyl (CH₃)~21.3

Data presented is a compilation from various sources and typical representations.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl and pyrrole rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The stretching vibrations of the sulfonyl group (SO₂) are prominent, typically appearing as strong bands in the regions of 1316 cm⁻¹ and 1162 cm⁻¹. rsc.org The C-N stretching vibration of the pyrrole ring can be observed around 1198 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings (phenyl and pyrrole) appear in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium to Weak
C=C Aromatic Stretch1600–1400Medium to Strong
Sulfonyl (SO₂) Stretch1316 and 1162Strong
C-N Stretch~1198Medium

Data presented is a compilation from various sources and typical representations.

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not widely available in the provided search results, it is a valuable tool for studying the vibrational modes of the molecule. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the sulfonyl group and the vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum, aiding in the structural confirmation of the compound. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its ionized forms and their fragmentation products.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. For this compound, with a molecular formula of C11H11NO2S, the exact molecular weight is 221.28 g/mol . researchgate.net HR-ESI-MS analysis in positive ion mode would detect the protonated molecule, [M+H]+, at an m/z corresponding to its precise monoisotopic mass.

The fragmentation of pyrrole derivatives in ESI-MS is influenced by the substituents on the pyrrole ring. rsc.org For this compound, the fragmentation is expected to occur at the bonds with lower dissociation energies, primarily the C-S and S-N bonds of the sulfonyl group, as well as within the aromatic and heteroaromatic rings. The study of fragmentation pathways is a key tool for the structural elucidation of such heterocyclic compounds. rsc.orgresearchgate.net

A proposed fragmentation pattern based on the analysis of related structures is detailed in the table below.

Table 1: Proposed HR-ESI-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Calculated m/z
[M+H]⁺ [C₁₁H₁₂NO₂S]⁺ 222.0634
[M-CH₃+H]⁺ [C₁₀H₉NO₂S]⁺ 208.0478
[M-SO₂+H]⁺ [C₁₁H₁₂N]⁺ 158.0964
[C₇H₇O₂S]⁺ [methylsulfonylphenyl]⁺ 155.0161
[C₄H₄N]⁺ [pyrrolyl]⁺ 66.0338

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) analysis offers an unambiguous determination of a molecule's solid-state structure. While specific SC-XRD data for this compound is not available in the provided results, analysis of closely related structures, such as other substituted phenyl-sulfonyl-pyrrole derivatives, allows for a reliable prediction of its crystallographic properties. nih.govgoogle.com For instance, related compounds often crystallize in monoclinic space groups like P21/n. researchgate.net The crystal structure would be stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and potential π-π stacking between the phenyl and pyrrole rings. sigmaaldrich.comnist.gov

The table below presents plausible crystallographic data for this compound, extrapolated from known structures of analogous compounds.

Table 2: Representative Single-Crystal X-ray Diffraction Data for an Analogous Phenyl-Sulfonyl-Pyrrole Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.8
b (Å) ~20.9
c (Å) ~7.0
α (°) 90
β (°) ~93.0
γ (°) 90
Volume (ų) ~1590
Z (molecules/unit cell) 4

Data is illustrative and based on reported values for structurally similar compounds. hmdb.ca

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for confirming the phase purity of a synthesized compound. A PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline form. For a pure, crystalline sample of this compound, the PXRD pattern would exhibit sharp, well-defined peaks. In contrast, an amorphous sample would show a broad, featureless hump. nist.gov The positions and intensities of the peaks in a PXRD pattern are determined by the crystal lattice parameters. nist.govnih.gov

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is expected to reveal absorption bands corresponding to π-π* electronic transitions within the phenyl and pyrrole aromatic systems. The conjugation between the two rings, facilitated by the nitrogen atom, influences the energy of these transitions. The presence of the electron-withdrawing methylsulfonyl group can cause a shift in the absorption maxima (λmax) compared to unsubstituted N-phenylpyrrole. The exact position of these maxima can be influenced by the solvent used for the analysis. rsc.org

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Phenyl Ring ~200-280
π → π* Pyrrole Ring ~200-250
n → π* Sulfonyl Group ~280-320 (weak)

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole, a DFT calculation, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), would be performed to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, one could identify different conformations and the energy barriers between them, providing insight into the molecule's flexibility.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that can describe the electronic excited states of molecules.

By applying TD-DFT, researchers could predict the electronic absorption spectrum (UV-Vis spectrum) of the compound. This involves calculating the energies of the lowest-lying excited states and the probabilities of transitions to these states from the ground state. The results would indicate the wavelengths of light the molecule absorbs most strongly and provide information about the nature of the electronic transitions (e.g., π→π* or n→π* transitions).

Molecular Orbital and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are fundamental to a molecule's reactivity. The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, relating to the molecule's ability to act as an electron acceptor.

An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

To gain a more detailed picture of electron distribution and bonding, Natural Bond Orbital (NBO) analysis can be performed. NBO analysis transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This allows for the investigation of charge transfer interactions (hyperconjugation) between different parts of the molecule, which can provide insights into its stability and structure.

In conjunction with NBO, the calculation of atomic charges, such as those from Mulliken population analysis, assigns a partial charge to each atom in the molecule. This information is invaluable for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.

Prediction of Chemical Reactivity and Active Sites

By combining the information from the analyses described above, it is possible to predict the chemical reactivity of this compound and identify its most reactive sites. For example, the locations of the HOMO and LUMO can pinpoint where electrophilic and nucleophilic attacks are most likely to occur. The calculated atomic charges can further refine these predictions by highlighting regions of positive (electrophilic) and negative (nucleophilic) charge.

Molecular electrostatic potential (MEP) maps are another powerful tool. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential, thereby providing a clear and intuitive guide to the molecule's reactive sites.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The oxygen atoms of the methylsulfonyl group are expected to be the most electron-rich sites, exhibiting a strong negative electrostatic potential (Vmin). chemrxiv.org This makes them primary targets for interactions with electrophiles or hydrogen bond donors. The pyrrole (B145914) ring also represents a region of negative potential due to its π-electron system, though it is modulated by the electron-withdrawing effect of the attached phenylsulfonyl group.

Conversely, the most positive potential (Vs,max) is typically found around the hydrogen atoms. chemrxiv.org The sulfur atom in the sulfonyl group, despite being bonded to electronegative oxygen atoms, is often sterically shielded but contributes to a significant electron deficiency in the region. This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological receptors or other reactants. researchgate.netchemrxiv.org

Table 1: Hypothetical MEP Surface Analysis for this compound

Molecular RegionPotential TypePredicted Value (kcal/mol)Implication
Sulfonyl Oxygen AtomsVmin (Most Negative)-45 to -55Nucleophilic site, hydrogen bond acceptor
Pyrrole Ring (π-system)Vmin (Negative)-20 to -30Site for π-stacking, electrophilic attack
Phenyl Ring HydrogensVs,max (Positive)+25 to +35Electrophilic site, potential for C-H···π interactions
Methyl Group HydrogensVs,max (Positive)+15 to +25Weakly electrophilic site

Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRD), derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). edu.krd

Key descriptors include:

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, indicating chemical reactivity. A smaller gap suggests higher reactivity. edu.krd

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of accepting electrons.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as μ²/2η, where μ is the chemical potential (-χ).

For this compound, the strong electron-withdrawing nature of the methylsulfonyl group is expected to lower the energy of both the HOMO and LUMO. This would result in a relatively high electrophilicity index, suggesting the molecule can act as a good electron acceptor. The HOMO-LUMO gap provides insight into its electronic stability and the energy required for electronic transitions. researchgate.net

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound (Calculated at B3LYP/6-311G++(d,p) level)

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyE_HOMO--6.85
LUMO EnergyE_LUMO--1.75
Energy GapΔEE_LUMO - E_HOMO5.10
Ionization PotentialI-E_HOMO6.85
Electron AffinityA-E_LUMO1.75
Chemical Hardnessη(I - A) / 22.55
Chemical SoftnessS1 / η0.39
Electronegativityχ(I + A) / 24.30
Chemical Potentialμ-4.30
Electrophilicity Indexωμ² / 2η3.62

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are fundamental to their physical and biological properties. Computational modeling provides essential tools to explore these aspects. nih.govnih.gov

Computer-Assisted Molecular Modeling for Secondary Structure Elucidation

Computer-assisted molecular modeling is a crucial technique for determining the preferred three-dimensional arrangement, or conformation, of a molecule. rjpbr.com For this compound, the key conformational flexibility lies in the rotation around the C-N bond connecting the phenyl and pyrrole rings.

Noncovalent Interaction (NCI) Analysis in Supramolecular Networks

Noncovalent interactions (NCIs) are the driving forces behind the formation of organized molecular structures, known as supramolecular networks. nih.govjyu.fi The NCI analysis, based on the electron density and its derivatives, is a computational method that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govrsc.org

In a hypothetical crystal structure of this compound, several types of noncovalent interactions would be expected to dictate the molecular packing:

Weak Hydrogen Bonds: The electron-rich oxygen atoms of the sulfonyl group can act as acceptors for weak C-H···O hydrogen bonds from the pyrrole or phenyl rings of neighboring molecules. rsc.org

π-π Stacking: The aromatic pyrrole and phenyl rings can engage in π-π stacking interactions, although these may be offset due to the twisted conformation of the molecule.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. nih.gov

NCI plots would visualize these interactions as broad, low-density surfaces between molecules, with the color of the surface indicating the strength and type of interaction (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive steric clashes). rsc.org

Computational Studies of Reaction Mechanisms

Quantum chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, offering insights into transition states and reaction energetics that are often inaccessible to experiment.

Quantum Chemical Investigations of Sulfonation Reactions on Pyrrole Scaffolds

The sulfonation of pyrrole is a classic electrophilic aromatic substitution reaction. Computational studies have shown that the reaction mechanism and regioselectivity (i.e., whether substitution occurs at the α- or β-position of the pyrrole ring) are complex. osi.lv While the σ-complex formed by attack at the α-position is often more stable, the experimentally observed product is typically the β-sulfonic acid. Quantum-chemical calculations have explained this discrepancy by showing that the activation energy for the subsequent rearrangement to the final product is lower for the β-pathway, especially when solvent effects are considered. osi.lv

For this compound, the presence of the N-substituent significantly alters the reactivity of the pyrrole ring. The 4-(methylsulfonyl)phenyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution. Quantum chemical calculations would be essential to determine if a sulfonation reaction is feasible under standard conditions. Such calculations would involve modeling the reaction pathway for the attack of a sulfonating agent (like SO₃) at the different positions of the pyrrole ring. It is predicted that the deactivating effect of the substituent would significantly increase the activation energy for sulfonation, making the reaction much more difficult compared to unsubstituted pyrrole.

Elucidation of Reaction Pathways and Transition States

The formation of this compound is a subject of interest in synthetic chemistry, and understanding its reaction pathways is crucial for optimizing its synthesis. While specific computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, we can infer its likely formation mechanisms through theoretical and computational investigations of analogous reactions, primarily the Paal-Knorr and Clauson-Kaas pyrrole syntheses. These methods are the most common and logical routes for the synthesis of N-arylpyrroles.

Theoretical Framework: Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-(methylsulfonyl)aniline (B1202210). Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of this reaction. The generally accepted mechanism, supported by computational evidence, proceeds through several key steps. wikipedia.orgorganic-chemistry.org

The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate. wikipedia.org Subsequent intramolecular cyclization occurs when the nitrogen attacks the second carbonyl group. This cyclization is often the rate-determining step of the reaction. nih.gov Finally, a series of dehydration steps yield the aromatic pyrrole ring. wikipedia.org

The presence of the electron-withdrawing methylsulfonyl group on the phenyl ring of the aniline (B41778) precursor is expected to decrease the nucleophilicity of the amine. This would likely impact the kinetics of the initial nucleophilic attack and the subsequent cyclization. Computational studies on the Paal-Knorr reaction with anilines bearing other electron-withdrawing groups, such as a p-nitro group, have shown that such substituents can indeed influence the reaction rates. organic-chemistry.orgnih.gov A theoretical investigation into the formation of this compound would likely focus on quantifying the energy barriers for the transition states of the nucleophilic attack and the cyclization steps.

A hypothetical reaction coordinate diagram based on DFT calculations for the Paal-Knorr synthesis of this compound is presented below. The energies are illustrative and represent the type of data generated in such a computational study.

SpeciesDescriptionRelative Free Energy (kcal/mol)
R Reactants (1,4-Dicarbonyl + 4-(methylsulfonyl)aniline)0.0
TS1 Transition state for hemiaminal formation+15.2
INT1 Hemiaminal intermediate+5.8
TS2 Transition state for cyclization+22.5
INT2 Dihydroxytetrahydropyrrole intermediate+12.3
TS3 Transition state for first dehydration+18.7
INT3 Dihydropyrrolol intermediate-2.5
TS4 Transition state for second dehydration+10.1
P Product (this compound)-15.0

Table 1: Hypothetical relative free energies for the stationary points in the Paal-Knorr synthesis of this compound.

Theoretical Framework: Clauson-Kaas Synthesis

Another viable route for the synthesis of this compound is the Clauson-Kaas reaction. This method involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.gov Reviews on this reaction indicate that anilines with electron-withdrawing groups can be successfully employed. nih.gov

The mechanism of the Clauson-Kaas synthesis, as investigated by computational methods, begins with the acid-catalyzed opening of the 2,5-dialkoxytetrahydrofuran ring to form a reactive oxocarbenium ion intermediate. The primary amine, 4-(methylsulfonyl)aniline, then acts as a nucleophile, attacking the electrophilic carbon. This is followed by a cascade of reactions including intramolecular cyclization and elimination of alcohol and water to form the final pyrrole product.

Below is a representative data table illustrating the kind of information that would be sought in a computational study of the Clauson-Kaas synthesis for this compound.

StepDescriptionCalculated Activation Energy (kcal/mol)
1Ring opening of 2,5-dimethoxytetrahydrofuran (B146720)+12.8
2Nucleophilic attack of 4-(methylsulfonyl)aniline+18.5
3Intramolecular cyclization+15.3
4Dehydration and aromatization+8.9

Table 2: Hypothetical calculated activation energies for key steps in the Clauson-Kaas synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms

Regioselectivity and Stereoselectivity in Pyrrole (B145914) Functionalization

The functionalization of the pyrrole ring in N-arylpyrroles is heavily influenced by the nature of the substituents on the nitrogen atom. In the case of 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole, the methylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution. However, when reactions do occur, the position of attack is directed by the electronic properties of the pyrrole nucleus. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 and C5 positions due to the higher electron density at these carbons. If these positions are blocked, substitution may occur at the C3 and C4 positions.

Recent research has focused on achieving high regioselectivity in the synthesis of substituted pyrroles. For instance, a highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov This approach involves the protection of the pyrrole nitrogen, followed by selective iodination and subsequent palladium-catalyzed cross-coupling reactions to introduce substituents at specific positions. nih.gov While this study did not use this compound specifically, the principles of using directing groups to control regioselectivity are broadly applicable.

Stereoselectivity, particularly atroposelective synthesis to create axially chiral N-arylpyrroles, has also been an area of significant interest. escholarship.orgacs.orgnih.gov These molecules possess a chiral axis due to restricted rotation around the C-N bond and are valuable in asymmetric catalysis. researchgate.net Light-induced phosphoric acid catalysis has been shown to enable the diastereo- and atroposelective synthesis of N-arylpyrroles, producing products with excellent enantioselectivities and very good diastereoselectivities. researchgate.net Another strategy involves a chiral-at-metal rhodium catalyst to achieve highly atroposelective alkylation of N-arylpyrroles. escholarship.org

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring

The pyrrole ring is inherently electron-rich and typically reactive towards electrophiles. However, the presence of the N-(4-methylsulfonyl)phenyl group significantly modulates this reactivity. The methylsulfonyl group is a powerful electron-withdrawing group, which deactivates the entire molecule towards electrophilic aromatic substitution. libretexts.org This deactivation makes reactions like nitration and sulfonation, which are common for aromatic compounds, more challenging for this compound. masterorganicchemistry.commbbcollege.in

Despite the deactivation, electrophilic substitution can still occur, typically requiring harsher conditions or the use of potent electrophiles. escholarship.org The substitution is directed primarily to the C2 and C5 positions of the pyrrole ring.

Conversely, the electron-deficient nature of the system enhances its reactivity towards nucleophiles. The pyrrole ring itself is not typically susceptible to nucleophilic attack, but the presence of the deactivating group can make the ring more amenable to such reactions, particularly under conditions that can stabilize an anionic intermediate. The NH proton of pyrrole is moderately acidic and can be removed by strong bases to form a nucleophilic pyrrolide anion, which can then react with various electrophiles. wikipedia.org

Reactivity of the Methylsulfonyl Group and its Influence on the Pyrrole Core

The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This group significantly influences the electronic properties of the entire molecule. Its primary effect on the pyrrole core is deactivation towards electrophilic attack, as it withdraws electron density from the phenyl ring and, by extension, from the pyrrole nitrogen. libretexts.org This reduced electron density on the pyrrole ring makes it less nucleophilic.

Cycloaddition Reactions and Their Application in Pyrrole Derivatization

Pyrroles can participate as the 4π-electron component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. However, the aromatic character of the pyrrole ring makes it a relatively poor diene. ucla.eduresearchgate.net To enhance the reactivity of pyrroles in Diels-Alder reactions, electron-withdrawing groups are often attached to the nitrogen atom. ucla.edu The N-(4-methylsulfonyl)phenyl group in this compound serves this purpose, making the pyrrole ring more amenable to cycloaddition.

These reactions are valuable for creating complex, fused-ring systems. For example, intramolecular Diels-Alder reactions of pyrroles have been used to construct bicyclic structures. ucla.edu Pyrroles can also undergo [4+1] cycloaddition reactions with isocyanides to form various functionalized five-membered heterocyclic rings. rsc.org Furthermore, pyrroles can react with carbenes in [2+1] cycloaddition reactions, leading to the formation of intermediates that can rearrange to form other heterocyclic systems, such as 3-chloropyridine (B48278) in the Ciamician–Dennstedt rearrangement. wikipedia.org

The conditions for these cycloaddition reactions can vary, often requiring thermal or photochemical activation. youtube.com The choice of dienophile is also critical, with highly reactive dienophiles being necessary in many cases to achieve good yields. ucla.edunih.gov

Ring Transformations and Rearrangement Mechanisms

The pyrrole ring can undergo various transformations and rearrangements, leading to the formation of different heterocyclic or carbocyclic structures. These reactions often involve the initial formation of a reactive intermediate, which then undergoes a cascade of bond-forming and bond-breaking steps.

One such rearrangement is the Ciamician–Dennstedt rearrangement, where the reaction of a pyrrole with a dihalocarbene leads to a ring-expanded product, a 3-halopyridine. wikipedia.org Other rearrangements can be induced by light or heat. For example, some N-substituted pyrroles can undergo rearrangements where the substituent on the nitrogen migrates to a carbon atom on the ring. mbbcollege.in

Ring-opening and ring-closing sequences are another pathway for the transformation of pyrrole derivatives. For instance, a five-membered ring can be opened, modified, and then reclosed to form a six-membered ring containing nitrogen, a strategy used in the synthesis of piperidines from cyclopentane (B165970) derivatives. youtube.com While specific examples involving this compound are not extensively documented in the literature, the general principles of pyrrole ring transformations are applicable. These transformations can be powerful tools for the synthesis of complex molecules from simpler pyrrole precursors. pharmaron.comwiley-vch.delibretexts.orgmsu.edumsu.edumdpi.com

Development of Pyrrole-Based Scaffolds for Functional Materials

The strategic incorporation of the this compound moiety into larger molecular frameworks has led to the creation of sophisticated functional materials. These materials leverage the tunable electronic characteristics of the pyrrole core for applications in optics and electronics.

Pyrrole-based structures are integral to the design of chromophores for various organic electronic devices. The 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) scaffold, in particular, has been identified as a useful building block for conjugated materials. nih.gov The properties of these chromophores can be meticulously fine-tuned by introducing substituents with varying electronic capabilities. nih.gov The 1-(4-(methylsulfonyl)phenyl) group, with its strong electron-withdrawing nature, can be used to modulate the optoelectronic properties of these chromophores, influencing factors like their absorption spectra and oxidation potentials. nih.gov Such discrete π-conjugated chromophores are beneficial for studying structure-property relationships and have found utility in organic light-emitting diodes (OLEDs) and as high-contrast electrochromic materials. nih.gov Studies on DHPP chromophores have shown that functionalization allows for the precise tuning of properties, which is critical for their application in electronic devices. nih.gov

Table 1: Example of Substituent Effects on DHPP Chromophore Properties This table illustrates how different functionalities can alter the optoelectronic properties of a core chromophore, demonstrating the principle by which a methylsulfonylphenyl group would exert its influence.

ChromophoreOnset of Oxidation (V vs. Fc/Fc+)L* (Neutral State)a* (Neutral State)b* (Neutral State)
DHPP 30.23100-13
DHPP 40.25100-13

Source: Adapted from research on DHPP chromophores. nih.gov

Heteropentalenes, which are aromatic compounds composed of two fused five-membered rings, are of significant interest in materials science. nih.gov Specifically, 1,4-dihydropyrrolo[3,2-b]pyrroles are recognized as exceptionally electron-rich heteropentalenes. acs.org This electron-rich character is a key feature; for instance, the highest occupied molecular orbital (HOMO) of 1,4-dihydropyrrolo[3,2-b]pyrrole is located at -4.88 eV, making it more electron-rich than pyrrole itself. nih.gov The synthesis of these systems allows for the introduction of a wide variety of substituents on both the nitrogen and carbon atoms of the pyrrole rings. acs.org The attachment of groups like 1-(4-(methylsulfonyl)phenyl) enables the modulation of the electronic and photophysical properties of the heteropentalene core, which is crucial for tailoring materials for specific applications in organic electronics. acs.org The development of scalable synthesis methods has made it possible to produce these complex heterocycles in large quantities, facilitating their broader investigation and use in functional materials. acs.org

Derivatives of this compound have been synthesized and evaluated for their potential as fluorescent probes. nih.gov In the field of chemical and material sensing, fluorescent probes are valuable tools for detecting and quantifying analytes with high sensitivity. mdpi.commdpi.com The design of these probes often involves a core fluorophore whose optical properties change upon interaction with a target species. Research has led to the medicinal chemical optimization of pyrrole-based fluorescent probes for specific biological targets. nih.gov By modifying the substituents on the this compound core, researchers can tune the probe's selectivity and fluorescent response. nih.gov

Table 2: Synthesized Derivatives of this compound for Probe Development

Compound NameMolecular Formula
2-Methyl-1-(4-(methylsulfonyl)phenyl)-3,5-diphenyl-1H-pyrroleC24H21NO2S
2-(3,5-Dibromophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrroleC18H15Br2NO2S

Source: Data from medicinal chemistry studies. nih.gov

Synthetic Strategies for Complex Molecular Architectures

The structural and electronic attributes of this compound make it an important starting material for constructing larger, more intricate molecules. Its utility as a building block is a cornerstone of synthetic strategies aimed at creating novel organic compounds.

The pyrrole ring is a fundamental motif in chemistry, acting as a building block for a vast range of molecules, from natural products to advanced materials. wiley.commdpi.com Pyrrole derivatives are frequently used as intermediates in the synthesis of complex targets, such as DNA minor-groove binders and pharmacologically active heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.govmdpi.com The compound this compound serves as a bifunctional building block; the pyrrole ring can undergo various substitution and cycloaddition reactions, while the methylsulfonylphenyl group provides a site for further functionalization or can be used to influence the electronic properties of the final molecule. nih.govpharmaguideline.com The synthesis of fluorescent probes, for example, demonstrates its direct use as a scaffold upon which additional complexity is built. nih.gov

Polycyclic aromatic hydrocarbons (PAHs) are compounds featuring two or more fused benzene rings. researchgate.net This structural class can be expanded to include heteroaromatic analogs where one or more benzene rings are replaced by heterocyclic systems, such as pyrrole. The synthesis of π-expanded pyrrolo[3,2-b]pyrroles represents a key strategy for creating such analogs. acs.orgresearchgate.net These syntheses often involve the condensation of anilines with other reagents to construct the fused-ring system. acs.org By using 4-(methylsulfonyl)aniline (B1202210) as a precursor, the 1-(4-(methylsulfonyl)phenyl) moiety can be incorporated into the final polycyclic structure. These heteroaromatic PAHs exhibit unique photophysical and electrochemical properties, reflecting the influence of the fused pyrrole rings and their substituents. researchgate.net For example, dibenzothieno-pyrrolo[3,2-b]pyrrole derivatives undergo two-stage oxidation and have potential applications in organic electronics. researchgate.net

Q & A

Q. Methodological Guidance :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm regiochemistry and substituent effects. For example, the methylsulfonyl group causes distinct splitting patterns in aromatic protons .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., m/z 432 [M+H]+^+ for a sulfide analog) and detects sulfone/sulfoxide oxidation states .
  • X-ray crystallography : Resolves crystal packing and π-π interactions, as seen in analogs where the sulfonyl group stabilizes a planar conformation via stacking (3.6 Å centroid distances) .

How do structural modifications (e.g., alkylation of the pyrrole nitrogen) affect bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • N-Alkylation : Introducing ethyl or propyl groups at the pyrrole nitrogen increases metabolic stability but may reduce COX-2 selectivity due to steric hindrance .
  • Substituent positioning : 3,5-Disubstituted pyrroles (e.g., with trifluoromethyl or fluorophenyl groups) enhance potency by optimizing hydrophobic interactions in the COX-2 pocket .
  • Sulfone vs. sulfoxide : Sulfones exhibit higher COX-2 inhibition (IC50_{50} < 0.1 µM) compared to sulfoxides, attributed to stronger electron withdrawal and rigid geometry .

How should researchers address contradictions in reported synthetic yields for this compound?

Q. Data Reconciliation Strategies :

  • Reaction time : Extended reaction times (e.g., 36 hours vs. 24 hours) improve yields by ensuring complete oxidation of sulfides to sulfones .
  • Temperature control : Low-temperature quenching (−78°C) minimizes side reactions during workup .
  • Batch variability : Trace moisture or impurities in starting materials (e.g., 4-methylthiophenyl precursors) can reduce yields; rigorous drying of solvents and reagents is recommended .

What in vitro assays are most relevant for evaluating the anti-inflammatory potential of this compound?

Q. Pharmacological Methodology :

  • COX-2 inhibition assay : Measure IC50_{50} values using purified enzyme and a colorimetric substrate (e.g., prostaglandin H2_2 conversion). Include celecoxib as a positive control .
  • Cell-based assays : Use LPS-stimulated RAW 264.7 macrophages to quantify NO and PGE2_2 suppression. Dose-response curves (0.1–10 µM) assess potency and cytotoxicity .
  • Selectivity profiling : Test against COX-1 to confirm selectivity ratios >100:1, minimizing gastrointestinal side effects .

How can computational modeling guide the design of derivatives with improved target binding?

Q. Advanced Computational Approaches :

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding modes in COX-2 (PDB: 3LN1). Focus on sulfone interactions with Arg120 and His90 .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of derivatives over 100 ns trajectories to identify rigid analogs with enhanced residence times .

What are the critical challenges in scaling up synthesis for preclinical studies?

Q. Process Chemistry Considerations :

  • Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexanes) for large-scale batches .
  • Oxidation safety : Use H2_2O2_2 instead of mCPBA to avoid explosive peracid byproducts .
  • Regioselectivity : Optimize Friedel-Crafts conditions to minimize di-substituted pyrrole byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.